1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-6-2-1-5-13(15)18-24-19(28-25-18)14-11-21-12-23-17(14)22-8-4-10-26-9-3-7-16(26)27/h1-2,5-6,11-12H,3-4,7-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOLFGEYOSACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrolidine ring attached to a pyrimidine and oxadiazole moiety. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Biological Activity Overview
Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has shown promising results in various in vitro assays.
Anticancer Activity
- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. It demonstrated notable cytotoxicity with a mean growth inhibition (GI) value of approximately 15.72 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation. Studies suggest that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and cell cycle regulation .
- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole and pyrimidine components can significantly affect biological potency. For instance, variations in substituents on the oxadiazole ring have been correlated with enhanced activity against specific cancer cell lines .
Data Tables
| Compound | IC50 (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | 15.72 | Thymidylate Synthase | Anticancer |
| 3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide | 9.4 | HDAC | Antitumor |
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of various oxadiazole derivatives, including the compound . It was found to have a significant impact on cell viability across multiple cancer cell lines with varying histotypes. The study utilized monolayer cell survival assays to determine IC50 values and reported a mean IC50 value of 9.4 µM for related compounds .
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers highlighted that compounds similar to this compound inhibited key enzymes involved in nucleotide metabolism, thereby disrupting DNA synthesis in cancer cells .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that includes a fluorine atom and multiple nitrogen-containing heterocycles.
Structural Features
The compound features:
- A pyrrolidinone moiety that contributes to its biological activity.
- An oxadiazole ring known for its role in enhancing pharmacological properties.
- A pyrimidine derivative that has been linked to various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth by modulating key signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a possible application for treating resistant bacterial infections .
Neuroprotective Effects
Given the presence of the pyrrolidinone structure, there is potential for neuroprotective applications. Compounds with similar frameworks have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease . This suggests that the compound may also contribute to neuroprotection through MAO-B inhibition.
Synthetic Routes
The synthesis of 1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one typically involves multi-step organic reactions:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the pyrimidine moiety via nucleophilic substitution.
- Final assembly involving coupling reactions to form the complete structure.
Derivative Studies
Research into derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, substituting different functional groups on the oxadiazole or pyrimidine rings can lead to improved potency against target proteins involved in disease processes .
Case Study 1: Anticancer Screening
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties using various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of pyrrole-based compounds was tested against common bacterial strains. The results demonstrated that specific modifications led to increased antimicrobial activity compared to existing antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions. Hydrolysis of the oxadiazole can lead to ring opening, forming intermediates for further derivatization.
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Cleavage to amidoxime intermediates |
| Basic Hydrolysis | NaOH (2M), 80°C, 6h | Formation of carboxylic acid derivatives |
For example, treatment with concentrated HCl generates a primary amidoxime, while alkaline conditions yield a nitrile intermediate. These reactions are critical for modifying the oxadiazole’s electronic properties or introducing new functional groups.
Electrophilic Substitution on Pyrimidine
The pyrimidine ring’s amino group directs electrophilic substitution to the para position. Halogenation and nitration reactions are feasible but require careful optimization due to competing side reactions .
| Reaction | Reagents | Position |
|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | C-2 of pyrimidine |
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 of pyrimidine |
The amino-propyl linker may sterically hinder reactions at the pyrimidine’s C-4 position, favoring substitutions at C-2 or C-5 .
Functionalization via Amide and Urea Formation
The primary amine in the propylamino linker reacts with acyl chlorides or isocyanates to form amides or ureas, respectively. This strategy is widely used to enhance bioavailability or target specificity .
| Reaction | Reagents | Application |
|---|---|---|
| Amide Formation | Acetyl chloride, DCM, Et₃N | Introduction of lipophilic groups |
| Urea Formation | 4-Chlorophenyl isocyanate, DMF | Synthesis of kinase inhibitors |
For instance, coupling with 1-chloro-4-isocyanobenzene under microwave conditions yields urea derivatives with improved binding to biological targets like JNK3 .
Reductive Modification of the Pyrrolidinone Core
The pyrrolidin-2-one lactam is generally stable under reductive conditions, but selective reductions of other groups (e.g., nitro or cyano) are feasible .
| Reaction | Catalyst | Outcome |
|---|---|---|
| Nitro Group Reduction | H₂, Pd/C, MeOH | Conversion to primary amine |
| Cyano Group Reduction | LiAlH₄, THF | Formation of aminomethyl derivatives |
These reactions are pivotal for synthesizing intermediates with enhanced solubility or reactivity.
Fluorophenyl Group Reactivity
The 2-fluorophenyl moiety participates in cross-coupling reactions, enabling structural diversification. Suzuki-Miyaura and Ullman couplings are commonly employed .
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |
| Ullman Coupling | CuI, L-proline, DMSO | N-Arylpyrazole derivatives |
For example, coupling with boronic acid pinacol esters introduces substituents that modulate steric and electronic effects .
Hydrogen Bonding and Biological Interactions
The compound’s nitrogen-rich structure facilitates hydrogen bonding with biological targets. Key interactions include:
These interactions underpin its potential as a kinase or enzyme inhibitor, though specific activity data remain proprietary .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Methodology :
- Oxadiazole formation : Cyclize an acyl chloride precursor with amidoxime under reflux in ethanol (80°C, 12 hrs) .
- Pyrimidine coupling : Use nucleophilic aromatic substitution (SNAr) with a propylamine linker in DMF at 100°C for 6–8 hrs, monitored by TLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Optimization : Adjust catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) and solvent polarity to enhance regioselectivity.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8.2 min) to assess purity (>98%) .
- NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d₆) to confirm the oxadiazole (δ 8.3–8.5 ppm) and pyrrolidinone (δ 2.7–3.1 ppm) moieties .
- XRD : Resolve stereochemistry using single-crystal X-ray diffraction (monoclinic P2₁/n space group, β = 91.08°) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-oxadiazole hybrids) .
- Assay design : Use fluorescence polarization (FP) for binding affinity or cell viability assays (MTT) in cancer lines (IC₅₀ determination) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assay formats (e.g., biochemical vs. cell-based) be resolved?
- Methodology :
- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) and functional activity in primary cells .
- Solubility checks : Measure solubility in DMSO/PBS mixtures; use surfactants (e.g., Tween-20) to prevent aggregation artifacts .
- Metabolite profiling : Incubate with liver microsomes (1 hr, 37°C) to rule out rapid degradation .
Q. What strategies are effective for optimizing the compound’s selectivity against off-target proteins?
- Methodology :
- Computational docking : Model interactions with homology-built targets (e.g., AutoDock Vina) to identify key binding residues .
- SAR studies : Synthesize analogs with modified fluorophenyl (e.g., 3-Cl or 4-OCH₃) or pyrrolidinone substituents .
- Proteome-wide profiling : Use thermal shift assays (TSA) to assess off-target engagement .
Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical purity?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors for oxadiazole cyclization (improves heat transfer and reduces side reactions) .
- Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns to isolate enantiomers .
- In-line analytics : Integrate PAT (process analytical technology) tools like FTIR for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and ex vivo models?
- Methodology :
- Microenvironment factors : Test compound stability in serum-containing media (37°C, 24 hrs) to assess protein-binding effects .
- 3D tumor spheroids : Compare 2D monolayer vs. 3D spheroid efficacy to evaluate penetration barriers .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify compensatory pathways masking cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
